3,4-Dihydro-2H-pyran-4-ol

Fragment-based drug discovery Lead optimization Physicochemical property control

3,4-Dihydro-2H-pyran-4-ol uniquely combines an enol ether π-system with a secondary hydroxyl group—enabling Prins cyclizations (high d.r., excellent e.e.), inverse-electron-demand hetero-Diels–Alder reactions (up to three contiguous stereocenters), and oxidative ring-opening to 1,5-dicarbonyl pharmacophore precursors. With TPSA 29.46 Ų and LogP 0.281, it is a privileged CNS fragment scaffold. Made in a single step from commercial ketone precursors (73% yield). Specify ≥98% purity for reproducible results.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 123160-08-7
Cat. No. B053724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyran-4-ol
CAS123160-08-7
Synonyms2H-Pyran, 3,4-dihydro-4-hydroxy-
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1COC=CC1O
InChIInChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,3,5-6H,2,4H2
InChIKeyPCLXAWDEFUMLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyran-4-ol CAS 123160-08-7: Procurement and Technical Profile for a Cyclic Enol Ether Alcohol Intermediate


3,4-Dihydro-2H-pyran-4-ol (CAS 123160-08-7) is a C5H8O2 heterocyclic compound (molecular weight 100.12 g/mol) characterized by a partially saturated pyran ring bearing a single C4 hydroxyl group and one endocyclic double bond . The compound exists as a racemic mixture and is commercially available as a research intermediate with typical purity specifications of ≥98% from reputable vendors . Its structural signature—an enol ether moiety conjugated with a secondary alcohol—endows it with dual reactivity modes that distinguish it from both fully saturated tetrahydropyran-4-ol analogs and non-hydroxylated dihydropyrans .

Why Generic Substitution Fails: The Functional Divergence of 3,4-Dihydro-2H-pyran-4-ol from Saturated and Non-Hydroxylated Analogs


Generic substitution among pyran-derived building blocks is chemically untenable due to fundamental differences in oxidation state and functional group availability. Non-hydroxylated 3,4-dihydro-2H-pyran (DHP, CAS 110-87-2) lacks the C4 hydroxyl nucleophile required for downstream esterification, etherification, or oxidation pathways [1]. Conversely, fully saturated tetrahydropyran-4-ol (CAS 2081-44-9) forfeits the endocyclic double bond essential for cycloaddition chemistry and subsequent ring functionalization [2]. 3,4-Dihydro-2H-pyran-4-ol uniquely occupies the intersection of these reactivity profiles, offering both an enol ether π-system and a pendant alcohol—a combination that enables transformations neither saturated nor non-hydroxylated analogs can perform [1].

Product-Specific Quantitative Evidence Guide: Direct Comparator Data for 3,4-Dihydro-2H-pyran-4-ol (CAS 123160-08-7)


Molecular Weight Reduction vs. Tetrahydropyran-4-ol: A 2% Mass Advantage in Fragment-Based Scaffolds

3,4-Dihydro-2H-pyran-4-ol (C5H8O2, 100.12 g/mol) is 2.0 g/mol (2.0%) lighter than its fully saturated analog tetrahydropyran-4-ol (C5H10O2, 102.13 g/mol) due to the presence of one endocyclic double bond that eliminates two hydrogen atoms . This mass differential, while modest in absolute terms, becomes meaningful in fragment-based drug discovery where maintaining molecular weight below 300 Da is a critical parameter for lead-likeness [1].

Fragment-based drug discovery Lead optimization Physicochemical property control

ClogP Reduction of 0.281 vs. Non-Hydroxylated DHP: Enabling Aqueous Compatibility in Synthetic Cascades

3,4-Dihydro-2H-pyran-4-ol exhibits a calculated LogP of 0.281, representing a significant polarity increase compared to non-hydroxylated 3,4-dihydro-2H-pyran (DHP), which is a hydrophobic liquid (density 0.922 g/mL) with substantial water insolubility and a flash point of 4 °F . The introduction of a single C4 hydroxyl group reduces LogP to near-neutral hydrophilic values while preserving the reactive enol ether moiety essential for cycloaddition chemistry [1].

Aqueous synthesis Green chemistry Polarity modulation

Differential Hazard Profile: Absence of Severe Eye Damage Classification vs. Tetrahydropyran-4-ol

3,4-Dihydro-2H-pyran-4-ol is reported with R20/22 hazard codes (harmful by inhalation and if swallowed) but does not carry the H318 classification for serious eye damage . In contrast, tetrahydropyran-4-ol (CAS 2081-44-9) is formally classified under CLP criteria as Eye Dam. 1 with H318 (causes serious eye damage) and requires Danger pictogram labeling with corrosion warning [1]. This differential safety profile may influence procurement decisions in facilities with limited engineering controls or where eye hazard minimization is prioritized.

Laboratory safety Risk assessment Procurement compliance

Topological Polar Surface Area (TPSA) of 29.46 Ų: Blood-Brain Barrier Permeability Advantage in CNS-Targeted Scaffolds

3,4-Dihydro-2H-pyran-4-ol exhibits a topological polar surface area (TPSA) of 29.46 Ų . This value falls within the empirically established optimal range for CNS drug candidates, where TPSA values below 60–70 Ų correlate strongly with favorable passive blood-brain barrier penetration [1]. The hydroxyl group contributes necessary polarity for aqueous solubility while maintaining TPSA substantially below the 90 Ų threshold associated with poor CNS exposure [1].

Blood-brain barrier penetration CNS drug discovery Physicochemical optimization

Scalable Synthesis via Ketone Reduction: 73% Yield Under Mild Conditions

3,4-Dihydro-2H-pyran-4-ol is accessible via lithium aluminum hydride (LAH) reduction of 2H-pyran-4(3H)-one in diethyl ether, achieving 73% yield within 0.25 hours under ambient conditions [1]. This rapid, single-step protocol from a commercially available ketone precursor enables straightforward scale-up without requiring specialized high-pressure equipment or cryogenic temperatures. In contrast, stereoselective routes to substituted tetrahydropyran-4-ols often require multi-step Prins cyclization sequences with chiral catalysts and extended reaction times (hours to days) [2].

Process chemistry Scalable synthesis Cost of goods

Dual-Functional Scaffold: Enol Ether + Hydroxyl Reactivity vs. Single-Function Analogs

3,4-Dihydro-2H-pyran-4-ol presents two orthogonal reactive handles: a nucleophilic C4 hydroxyl capable of esterification/etherification/oxidation, and an enol ether π-system that participates in hetero-Diels–Alder cycloadditions to generate up to three contiguous stereogenic centers in a single step [1]. Non-hydroxylated DHP (CAS 110-87-2) offers only the enol ether functionality, precluding hydroxyl-directed functionalization, while tetrahydropyran-4-ol (CAS 2081-44-9) lacks the reactive double bond required for cycloaddition chemistry .

Synthetic versatility Bifunctional building block Diversity-oriented synthesis

Best Research and Industrial Application Scenarios for 3,4-Dihydro-2H-pyran-4-ol (CAS 123160-08-7)


Asymmetric Synthesis of Polysubstituted Tetrahydropyrans via Prins-Type Cyclization

3,4-Dihydro-2H-pyran-4-ol serves as an optimal substrate for iron(III) chloride-catalyzed Prins cyclizations that yield tetrahydro-2H-pyran-4-ols with high diastereomeric ratios and excellent enantiomeric excess [1]. The hydroxyl group stabilizes the tetrahydropyran carbocation intermediate and suppresses the stereopurity-eroding oxonia-Cope rearrangement that otherwise compromises yield in non-hydroxylated DHP systems [1]. The calculated LogP of 0.281 enables these cyclizations to proceed in aqueous or partially aqueous media, aligning with green chemistry process requirements [2].

Fragment-Based Drug Discovery with CNS Lead-Likeness Parameters

The combination of low molecular weight (100.12 g/mol) and optimal TPSA (29.46 Ų) [1] positions 3,4-dihydro-2H-pyran-4-ol as a privileged fragment scaffold for CNS-targeted lead discovery programs. The TPSA value falls within the empirically validated range for passive blood-brain barrier penetration (20–50 Ų optimal, <70 Ų acceptable) , enabling fragment growing strategies that maintain CNS exposure while incrementally adding molecular complexity.

Hetero-Diels–Alder Cycloadditions for Stereogenic Center Installation

The endocyclic enol ether double bond of 3,4-dihydro-2H-pyran-4-ol functions as an oxadiene component in inverse-electron-demand hetero-Diels–Alder reactions, enabling single-step construction of up to three contiguous stereogenic centers with high diastereo- and enantioselectivity [1]. The C4 hydroxyl can be protected or retained to direct stereochemical outcomes through chelation or hydrogen-bonding interactions with chiral catalysts [1].

Synthetic Intermediate for γ-Lactone and 1,5-Dicarbonyl Frameworks

3,4-Dihydro-2H-pyran-4-ol and its derivatives undergo oxidative ring-opening to yield 1,5-dicarbonyl compounds, which serve as precursors to γ-lactones, substituted pyridines, and other privileged pharmacophores [1]. The 73% single-step synthetic accessibility from commercial ketone precursors supports procurement for medicinal chemistry programs requiring rapid access to diverse heterocyclic building blocks without multi-step de novo synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-pyran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.